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This guide provides a comprehensive comparison of clinical trial data for pelabresib, an

investigational BET inhibitor for the treatment of myelofibrosis (MF). It examines the efficacy

and safety of pelabresib in combination with the JAK inhibitor ruxolitinib, benchmarked against

established JAK inhibitor monotherapies. This analysis is based on data from the pivotal

MANIFEST and MANIFEST-2 clinical trials for pelabresib, and the foundational trials for

ruxolitinib, fedratinib, pacritinib, and momelotinib.

Executive Summary
Pelabresib, in combination with ruxolitinib, has demonstrated significant improvements in key

clinical endpoints for patients with myelofibrosis, including spleen volume reduction and

symptom score improvement, when compared to ruxolitinib alone. As a first-in-class oral

inhibitor of bromodomain and extra-terminal domain (BET) proteins, pelabresib offers a novel

epigenetic mechanism of action that complements the JAK-STAT signaling inhibition of

ruxolitinib.[1] The Phase 3 MANIFEST-2 trial provides robust evidence supporting this

combination therapy as a potential new standard of care for JAK inhibitor-naïve myelofibrosis

patients.

Mechanism of Action: A Dual Approach
Myelofibrosis is a myeloproliferative neoplasm characterized by bone marrow fibrosis, an

enlarged spleen (splenomegaly), and debilitating symptoms. The disease is driven by
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dysregulated JAK-STAT signaling. Pelabresib works by inhibiting BET proteins, which are

critical regulators of gene transcription involved in the inflammatory and cancer-promoting

pathways of myelofibrosis.[2] By combining pelabresib with a JAK inhibitor like ruxolitinib, this

therapeutic strategy targets two distinct and critical pathways involved in the pathology of the

disease.
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Diagram 1: Simplified signaling pathway of Pelabresib and Ruxolitinib in Myelofibrosis.

Comparative Efficacy Data
The following tables summarize the key efficacy outcomes from the MANIFEST-2 trial for

pelabresib in combination with ruxolitinib versus placebo with ruxolitinib, and from the pivotal

trials of other approved JAK inhibitors for myelofibrosis.

Table 1: Efficacy in JAK Inhibitor-Naïve Myelofibrosis Patients
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Clinical Trial Treatment Arm N

Spleen Volume
Reduction
≥35% (SVR35)
at Week 24

Total Symptom
Score
Reduction
≥50% (TSS50)
at Week 24

MANIFEST-2
Pelabresib +

Ruxolitinib
214 65.9%[3] 52.3%[3]

Placebo +

Ruxolitinib
216 35.2%[3] 46.3%[3]

COMFORT-I Ruxolitinib 155 41.9% 45.9%

Placebo 154 0.7% 5.3%

COMFORT-II Ruxolitinib 146 28.5% -

Best Available

Therapy
73 0% -

JAKARTA
Fedratinib (400

mg)
96 36%[1] 31%[4]

Placebo 96 1% 7%

SIMPLIFY-1 Momelotinib 215 26.5%[5] 28.4%

Ruxolitinib 217 29.0%[5] 42.2%

Data for COMFORT, JAKARTA, and SIMPLIFY trials are from their respective publications and

may have slightly different patient populations and baseline characteristics compared to

MANIFEST-2.

Comparative Safety Data
The safety profiles of pelabresib in combination with ruxolitinib and other JAK inhibitors are

summarized below.

Table 2: Common Grade ≥3 Treatment-Emergent Adverse Events (TEAEs)
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Clinical Trial Treatment Arm Anemia Thrombocytopenia

MANIFEST-2
Pelabresib +

Ruxolitinib
23.1%[3] 9%[3]

Placebo + Ruxolitinib 36.4%[3] 5.6%[3]

COMFORT-I Ruxolitinib 45.2% 12.9%

Placebo 19.2% 1.3%

JAKARTA Fedratinib (400 mg) 34% 12%

Placebo 10% 4%

SIMPLIFY-1 Momelotinib 13% 11.2%

Ruxolitinib 22.1% 14.3%

Note: This table presents a selection of common hematologic adverse events and is not

exhaustive. Direct comparison of safety data across trials should be done with caution due to

differences in trial design and patient populations.

Experimental Protocols
MANIFEST-2 (NCT04603495)

Study Design: A Phase 3, randomized, double-blind, active-control study.[6][7]

Patient Population: JAK inhibitor treatment-naïve patients with primary myelofibrosis, post-

polycythemia vera MF, or post-essential thrombocythemia MF. Key inclusion criteria included

a DIPSS risk score of Intermediate-1 or higher, palpable splenomegaly, and symptomatic

disease.[7][8]

Intervention: Patients were randomized 1:1 to receive either pelabresib (125 mg once daily

for 14 days in a 21-day cycle) in combination with ruxolitinib, or placebo in combination with

ruxolitinib.[8][9]

Primary Endpoint: Spleen volume reduction of ≥35% (SVR35) from baseline at Week 24.[8]
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Key Secondary Endpoints: Absolute change in Total Symptom Score (TSS) and the

proportion of patients with a ≥50% reduction in TSS (TSS50) at Week 24.[10]
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Diagram 2: High-level experimental workflow for the MANIFEST-2 clinical trial.

Comparator Trial Protocols (Brief Overview)
COMFORT-I & II (Ruxolitinib): These were Phase 3, randomized, double-blind, placebo-

controlled (COMFORT-I) and open-label, best-available-therapy-controlled (COMFORT-II)

trials in patients with intermediate-2 or high-risk myelofibrosis. The primary endpoint was the

proportion of patients achieving SVR35 at week 24 (COMFORT-I) or week 48 (COMFORT-

II).[2]

JAKARTA & JAKARTA-2 (Fedratinib): The JAKARTA trial was a Phase 3, randomized,

double-blind, placebo-controlled study in JAK inhibitor-naïve patients with intermediate- or
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high-risk myelofibrosis.[4] JAKARTA-2 was a single-arm Phase 2 study in patients previously

treated with ruxolitinib.[11][12] The primary endpoint for JAKARTA was SVR35 at the end of

cycle 6.[1]

PERSIST-1 & 2 (Pacritinib): These were Phase 3 trials evaluating pacritinib versus best

available therapy (excluding JAK inhibitors in PERSIST-1) in patients with myelofibrosis,

including those with low platelet counts.[13][14] The co-primary endpoints were SVR35 and

TSS50 at week 24.

SIMPLIFY-1 & 2 (Momelotinib): SIMPLIFY-1 was a Phase 3, randomized, double-blind,

active-controlled trial comparing momelotinib to ruxolitinib in JAK inhibitor-naïve patients.[5]

SIMPLIFY-2 was a Phase 3, randomized, open-label trial comparing momelotinib to best

available therapy in patients previously treated with ruxolitinib.[5] The primary endpoint for

both was non-inferiority (SIMPLIFY-1) or superiority (SIMPLIFY-2) in SVR24.

Conclusion
The addition of pelabresib to ruxolitinib represents a promising advancement in the treatment

of myelofibrosis. The combination therapy has demonstrated superior efficacy in spleen volume

reduction compared to ruxolitinib monotherapy in the MANIFEST-2 trial, with a manageable

safety profile. The data suggests that targeting both the BET and JAK-STAT pathways may

lead to more profound and durable clinical responses for patients. Further long-term follow-up

from the MANIFEST-2 study will be crucial to fully understand the impact of this combination on

disease modification and overall survival. This comparative guide provides a foundational

overview for researchers and clinicians to evaluate the potential role of pelabresib in the

evolving treatment landscape of myelofibrosis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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